

# An In-depth Technical Guide to the Physicochemical Properties of p-Methoxybenzylamine

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## Compound of Interest

Compound Name: 4-Methoxybenzylamine

Cat. No.: B045378

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## Introduction

p-Methoxybenzylamine, also known as **4-methoxybenzylamine**, is a primary amine that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its utility is particularly notable in the pharmaceutical and agrochemical industries. In drug development, it is a key building block for several active pharmaceutical ingredients (APIs), including the phosphodiesterase-5 (PDE-5) inhibitor Avanafil and various cyclooxygenase-2 (COX-2) inhibitors.<sup>[1][2]</sup> A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of p-methoxybenzylamine, detailed experimental protocols for their determination, and a look into its role in synthetic pathways.

## Physicochemical Properties

The physicochemical properties of p-methoxybenzylamine are summarized in the tables below, providing a clear and concise reference for laboratory use.

### Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[3]
Molecular Weight	137.18 g/mol	[3]
Appearance	Clear, colorless to pale yellow liquid	[4]
Melting Point	-10 °C	[4]
Boiling Point	236-237 °C	[4]
Density	1.05 g/mL at 25 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.546	[4]

**Table 2: Chemical and Solubility Properties**

Property	Value	Reference(s)
pKa	9.30 ± 0.10 (Predicted)	
LogP	1.15 at 25°C	
Water Solubility	Highly soluble	
Solubility in Organic Solvents	Soluble in chloroform and methanol.	

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are foundational for the quality control and characterization of p-methoxybenzylamine in a research and development setting.

### Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube.

#### Materials:

- Thiele tube
- Thermometer (0-300 °C range)
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil or silicone oil
- Sample of p-methoxybenzylamine

#### Procedure:

- Fill the Thiele tube with mineral or silicone oil to a level just above the side arm.
- Add a few drops of p-methoxybenzylamine into the small test tube.
- Place the capillary tube (sealed end up) into the small test tube containing the sample.
- Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side arm of the Thiele tube. This will create convection currents, ensuring uniform heating of the oil bath.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

## Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Materials:

- Pycnometer (a specific gravity bottle with a known volume)
- Analytical balance
- Thermometer
- Distilled water
- Sample of p-methoxybenzylamine
- Acetone (for cleaning and drying)

Procedure:

- Clean the pycnometer thoroughly with distilled water and then rinse with acetone. Dry it completely.
- Weigh the empty, dry pycnometer and record its mass ( $m_1$ ).
- Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper and wipe any excess water from the outside.
- Weigh the pycnometer filled with distilled water and record the mass ( $m_2$ ).
- Measure the temperature of the water.
- Empty the pycnometer, clean, and dry it as before.

- Fill the pycnometer with p-methoxybenzylamine, again ensuring no air bubbles are present. Insert the stopper and wipe the exterior.
- Weigh the pycnometer filled with the sample and record the mass ( $m_3$ ).
- Calculate the density of p-methoxybenzylamine using the following formula: Density of sample =  $[(m_3 - m_1) / (m_2 - m_1)] \times \text{Density of water at the measured temperature}$ .

## Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a standard method for its determination.

Materials:

- pH meter with a glass electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- p-Methoxybenzylamine solution of known concentration (e.g., 0.1 M)
- Distilled water

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Pipette a known volume of the p-methoxybenzylamine solution into a beaker.
- Add a magnetic stir bar and place the beaker on the magnetic stirrer.
- Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not interfere with the stir bar.

- Begin stirring the solution at a moderate speed.
- Record the initial pH of the amine solution.
- Add the standardized HCl solution from the burette in small, known increments (e.g., 0.5 mL).
- After each addition, allow the pH to stabilize and then record the pH and the total volume of HCl added.
- Continue the titration until the pH changes significantly and then begins to level off again.
- Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
- Determine the equivalence point, which is the point of steepest inflection on the curve.
- The pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is equal to the pKa of the conjugate acid of p-methoxybenzylamine.

## Determination of Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.

Materials:

- Separatory funnel
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- p-Methoxybenzylamine
- UV-Vis spectrophotometer or HPLC

- Volumetric flasks and pipettes

#### Procedure:

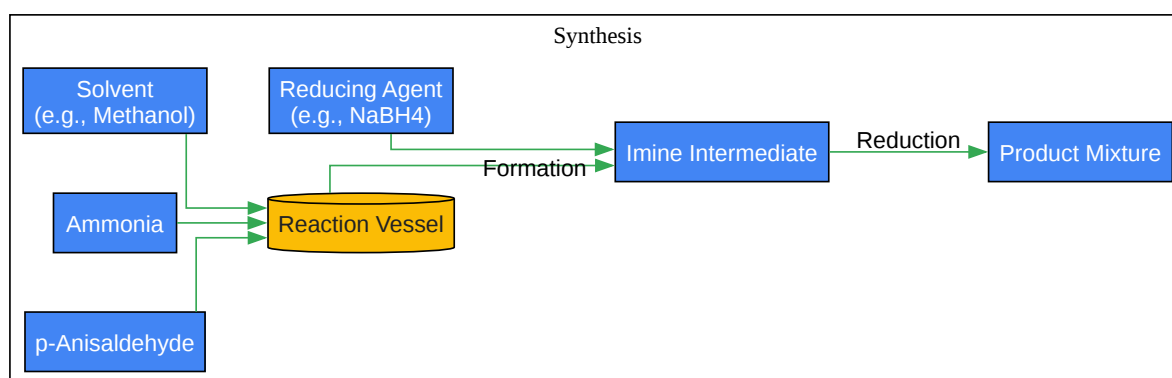
- Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water in a separatory funnel for several hours and then allowing the layers to separate.
- Prepare a stock solution of p-methoxybenzylamine in the aqueous phase at a known concentration.
- Accurately measure equal volumes of the pre-saturated n-octanol and the aqueous solution of p-methoxybenzylamine into a separatory funnel.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
- Allow the layers to separate completely.
- Carefully collect a sample from the aqueous layer.
- Determine the concentration of p-methoxybenzylamine in the aqueous layer using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its  $\lambda_{\text{max}}$ , or HPLC).
- Calculate the concentration of p-methoxybenzylamine in the n-octanol layer by subtracting the final aqueous concentration from the initial aqueous concentration.
- Calculate the partition coefficient (P) as:  $P = [\text{Concentration in n-octanol}] / [\text{Concentration in water}]$ .
- Calculate LogP as:  $\text{LogP} = \log_{10}(P)$ .

## Synthesis and Purification Workflow

p-Methoxybenzylamine is commonly synthesized via the reductive amination of p-anisaldehyde. A typical laboratory-scale synthesis and subsequent purification by distillation are outlined below.

## Synthesis of p-Methoxybenzylamine from p-Anisaldehyde

This workflow illustrates the reductive amination of p-anisaldehyde, a common method for synthesizing p-methoxybenzylamine.



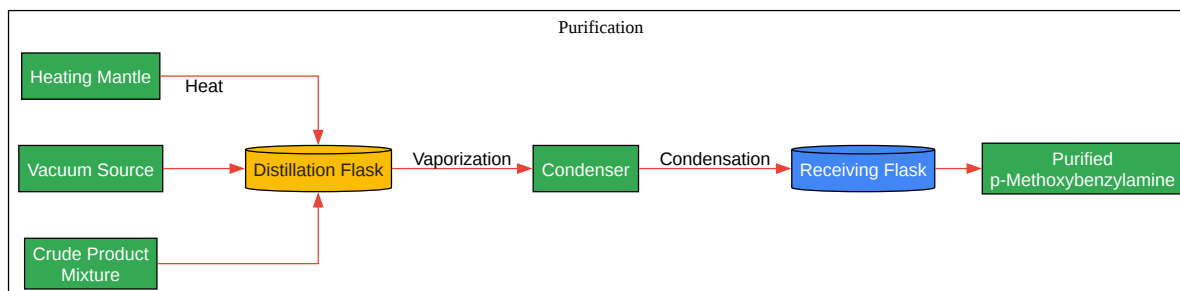
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Caption: Reductive amination of p-anisaldehyde.

## Purification of p-Methoxybenzylamine by Vacuum Distillation

Following synthesis, the crude p-methoxybenzylamine is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.



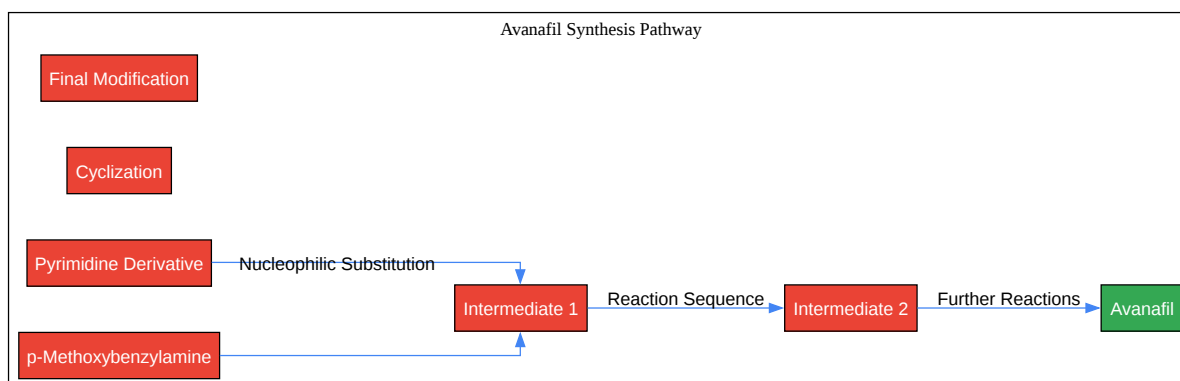


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Caption: Purification by vacuum distillation.

## Role in Pharmaceutical Synthesis: Avanafil

p-Methoxybenzylamine is a vital starting material in the synthesis of Avanafil, a selective PDE-5 inhibitor used for the treatment of erectile dysfunction.[1] The following diagram illustrates a simplified synthetic pathway highlighting the incorporation of the p-methoxybenzyl moiety.



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Caption: Simplified synthesis of Avanafil.

## Biological Context

While p-methoxybenzylamine itself is not known to have direct, significant biological signaling activity, its importance in drug development lies in its role as a versatile scaffold and intermediate. The benzylamine moiety is present in numerous biologically active compounds. Derivatives of benzylamine have been investigated for a range of activities, including antibacterial and antifungal properties.[5][6] For instance, some benzylamine-containing coumarin derivatives have shown promising antibacterial activity by increasing the permeability of the bacterial membrane.[5]

Furthermore, the structural motif of p-methoxybenzylamine is incorporated into molecules that target specific enzymes and signaling pathways. As mentioned, it is a precursor to Avanafil, which functions by inhibiting phosphodiesterase type 5 (PDE5).[1] This enzyme is part of the

nitric oxide signaling pathway in the corpus cavernosum, and its inhibition leads to smooth muscle relaxation and increased blood flow.

Additionally, p-methoxybenzylamine is used in the synthesis of certain selective COX-2 inhibitors.[2] COX-2 is an enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins.[7] Selective inhibition of COX-2 is a therapeutic strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

In essence, while p-methoxybenzylamine may not be the final actor on the biological stage, it is an indispensable component in the synthesis of molecules that are. Its physicochemical properties directly influence the efficiency of these syntheses and the purity of the final drug products.

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